



ATTO 565 in Live Imaging: Technical Support & Troubleshooting Center

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Compound of Interest		
Compound Name:	ATTO 565	
Cat. No.:	B12378661	Get Quote

Welcome to the technical support center for **ATTO 565**. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of **ATTO 565** in live imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using **ATTO 565** for live-cell imaging?

ATTO 565 is a rhodamine-based fluorescent dye that offers several key advantages for live-cell imaging. It is known for its high fluorescence quantum yield, strong absorption, and exceptional thermal and photostability.[1][2] These characteristics contribute to bright, stable signals, making it well-suited for various microscopy techniques, including confocal, stimulated emission depletion (STED) microscopy, and single-molecule tracking.[3][4] Additionally, it exhibits good cell permeability and relatively low biotoxicity.[1][3]

Q2: What are the key spectral properties of **ATTO 565**?

ATTO 565 is characterized by a strong absorption peak at approximately 564 nm and an emission maximum around 590 nm.[1][2] This provides a clear Stokes shift, which is beneficial for minimizing the interference of excitation light with the emission signal.[1][2] Its high molar absorptivity allows for effective light absorption even at low concentrations, while its high fluorescence quantum yield ensures efficient conversion of absorbed light into a strong fluorescent signal.[1][3]



Q3: Is **ATTO 565** suitable for super-resolution microscopy techniques like STED?

Yes, **ATTO 565** is highly suitable for STED microscopy due to its excellent fluorescence characteristics and high photostability.[3] The high power of the STED depletion laser can cause significant photobleaching of many dyes; however, **ATTO 565** demonstrates good resistance to this effect.[3]

Q4: Does ATTO 565 exhibit blinking, and what causes it?

Yes, **ATTO 565** is known to exhibit fluorescence intermittency, or "blinking," where the molecule temporarily stops emitting fluorescence.[1][3] This phenomenon is often explained by theories involving transitions to transient non-emissive states, such as triplet states or radical ion states (dark states).[3][5] The blinking behavior can be influenced by the local environment and the intensity of the excitation light.[5]

Q5: How permeable is **ATTO 565** to live cells, and is it cytotoxic?

ATTO 565 demonstrates good cell permeability, effectively entering live cells after incubation. [3] Studies have shown that a high percentage of cells remain viable after incubation with **ATTO 565**, indicating low cytotoxicity.[3][6] However, as with any exogenous dye, it is always recommended to perform cytotoxicity assays for your specific cell line and experimental conditions.

Troubleshooting Guides

This section provides solutions to common challenges encountered during live imaging with **ATTO 565**.

Issue 1: Rapid Photobleaching or Signal Loss

Possible Causes:

- High excitation laser power.
- Prolonged exposure to excitation light.
- Presence of oxygen, which can accelerate photobleaching.[3]



Troubleshooting Steps:

- Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.
- Minimize Exposure Time: Reduce the image acquisition time or use intermittent imaging to lessen the total light exposure.
- Use Antifade Reagents: Incorporate an antifade reagent into your imaging medium to reduce photobleaching.
- Deoxygenate the Medium: For fixed-cell imaging or specific live-cell setups, using an oxygen-scavenging system can significantly improve photostability.[3]

Issue 2: High Background Fluorescence

Possible Causes:

- Excess unbound dye in the sample.
- Non-specific binding of the dye to cellular components or the coverslip.
- Autofluorescence from the cells or imaging medium.

Troubleshooting Steps:

- Optimize Staining Concentration and Time: Titrate the concentration of ATTO 565 and optimize the incubation time to ensure specific labeling without excessive background.
- Thorough Washing: After staining, wash the cells thoroughly with fresh imaging medium or buffer to remove any unbound dye.
- Use Blocking Agents: For immunofluorescence applications, use appropriate blocking agents to minimize non-specific antibody binding.[7]
- Run Controls: Image unstained cells to assess the level of autofluorescence and use this as a baseline.



• Select Appropriate Imaging Medium: Use a low-autofluorescence imaging medium.

Issue 3: Low Signal or Poor Staining

Possible Causes:

- Insufficient dye concentration or incubation time.
- Poor cell permeability under specific experimental conditions.
- Hydrolysis of the reactive dye moiety (e.g., NHS ester) before labeling.[8]

Troubleshooting Steps:

- Increase Dye Concentration/Incubation Time: Systematically increase the concentration of ATTO 565 and/or the incubation time.
- Optimize Labeling Conditions: For reactive forms of **ATTO 565** (e.g., NHS ester), ensure that the labeling buffer has the appropriate pH and is free of primary amines that could compete with the labeling reaction.[8]
- Check Dye Quality: Ensure the dye has been stored correctly, protected from light and moisture, to prevent degradation.[9]
- Permeabilization (for intracellular targets): If targeting intracellular structures with impermeable variants, a gentle permeabilization step may be necessary, though this is generally for fixed-cell staining.[7]

Quantitative Data Summary

The following table summarizes key quantitative properties of **ATTO 565**.



Property	Value	Reference
Excitation Maximum (λex)	~564 nm	[1][2]
Emission Maximum (λem)	~590 nm	[1][2]
Molar Absorptivity	1.2 x 10^5 M ⁻¹ cm ⁻¹	[1][3]
Fluorescence Quantum Yield	90%	[1][3]

Experimental Protocols

Protocol 1: General Live-Cell Staining with ATTO 565

- Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.
- Staining Solution Preparation: Prepare a stock solution of **ATTO 565** in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in prewarmed imaging medium. Final concentrations typically range from 100 nM to 10 μM, but should be optimized for your cell type and application.
- Staining: Remove the culture medium from the cells and add the **ATTO 565** staining solution.
- Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Incubation time should be optimized.
- Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye.
- Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for ATTO 565 (e.g., TRITC/Cy3 filter set).

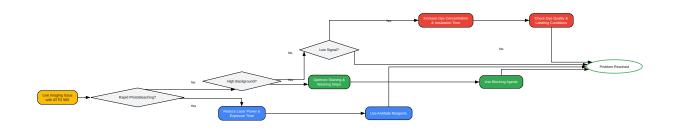
Protocol 2: Protein Labeling with ATTO 565 NHS Ester

 Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5).



- Dye Preparation: Prepare a stock solution of ATTO 565 NHS ester in anhydrous DMSO immediately before use.
- Labeling Reaction: Add the dye stock solution to the protein solution. A 5- to 15-fold molar excess of the dye is typically used.[10]
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[10]
- Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for ATTO 565).[10]

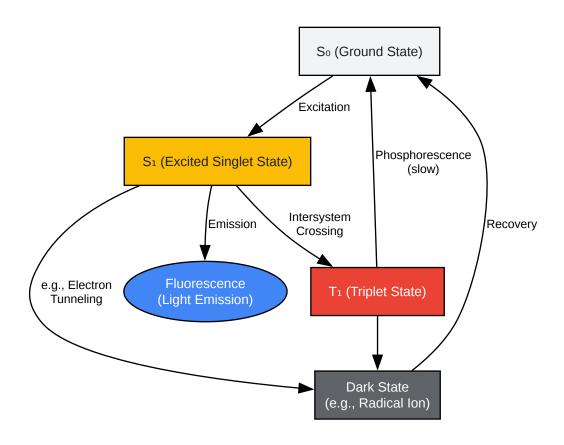
Visualizations



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Caption: Troubleshooting workflow for common ATTO 565 imaging issues.





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Caption: Simplified Jablonski diagram illustrating ATTO 565 blinking.

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